N,N'-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide
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Overview
Description
N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It is characterized by the presence of two methanesulfonamide groups attached to a phenylene ring, which also has a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide typically involves the reaction of 2-hydroxy-1,4-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methanesulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,2-Phenylene)dimethanesulfonamide
- N,N’-(1,3-Phenylene)dimethanesulfonamide
- N,N’-(1,4-Phenylene)dimethanesulfonamide
Uniqueness
N,N’-(2-Hydroxy-1,4-phenylene)dimethanesulfonamide is unique due to the presence of the hydroxyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C8H12N2O5S2 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O5S2/c1-16(12,13)9-6-3-4-7(8(11)5-6)10-17(2,14)15/h3-5,9-11H,1-2H3 |
InChI Key |
NDLFQFOZOBMMHG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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